molecular formula C7H12O2S B159521 Methyl thiane-4-carboxylate CAS No. 128094-82-6

Methyl thiane-4-carboxylate

Cat. No.: B159521
CAS No.: 128094-82-6
M. Wt: 160.24 g/mol
InChI Key: OCBOIQWPCVXVKT-UHFFFAOYSA-N
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Description

Methyl thiane-4-carboxylate is an organic compound with the molecular formula C7H12O2S. It belongs to the class of thiane derivatives, which are sulfur-containing heterocyclic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl thiane-4-carboxylate can be synthesized through several methods. One common approach involves the reaction of thiane-4-carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically proceeds under reflux conditions for several hours to yield the desired ester .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: Methyl thiane-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl thiane-4-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of methyl thiane-4-carboxylate involves its interaction with thiol-containing molecules, such as cysteine residues in proteins. This interaction leads to the formation of stable thioether linkages, which can modify protein structure and function. These modifications can affect various molecular targets and pathways, influencing biological processes.

Comparison with Similar Compounds

Uniqueness: Methyl thiane-4-carboxylate is unique due to its specific structure, which combines a thiane ring with a carboxylate ester group. This combination imparts distinct chemical reactivity and potential for diverse applications compared to other sulfur-containing heterocycles .

Properties

IUPAC Name

methyl thiane-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2S/c1-9-7(8)6-2-4-10-5-3-6/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCBOIQWPCVXVKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCSCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70629328
Record name Methyl thiane-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70629328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128094-82-6
Record name Methyl thiane-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70629328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYL TETRAHYDROTHIOPYRAN-4-CARBOXYLATE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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